molecular formula C22H27ClN2O4S B2377772 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 922004-26-0

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2377772
CAS No.: 922004-26-0
M. Wt: 450.98
InChI Key: QJILYNUGUKHLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a high-purity chemical research reagent featuring a complex molecular architecture based on a tetrahydrobenzo[b][1,4]oxazepin-4-one core scaffold. This compound belongs to a class of benzoxazepine derivatives that have demonstrated significant research potential in medicinal chemistry and drug discovery applications. The molecular structure incorporates both an isobutyl-substituted oxazepin ring system and a chlorinated methylbenzenesulfonamide moiety, creating a unique pharmacophore profile of interest to researchers studying structure-activity relationships in heterocyclic compounds. Compounds featuring the benzoxazepin core scaffold have shown research relevance as potential therapeutic agents, particularly as gonadotropin-releasing hormone receptor antagonists . The specific structural features of this molecule—including the isobutyl substitution at the 5-position and the dimethyl configuration at the 3-position of the oxazepin ring—may influence its binding affinity and selectivity in biological assays. The presence of the 5-chloro-2-methylbenzenesulfonamide group further enhances the molecular complexity and provides opportunities for investigating protein-ligand interactions. This specialized research chemical is provided exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers utilizing this compound should employ appropriate safety precautions and handling procedures consistent with standard laboratory practice for investigational compounds.

Properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-14(2)12-25-18-11-17(8-9-19(18)29-13-22(4,5)21(25)26)24-30(27,28)20-10-16(23)7-6-15(20)3/h6-11,14,24H,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJILYNUGUKHLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that are currently under investigation.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C22H24ClN3O5S
  • Molecular Weight : Approximately 466.98 g/mol
  • CAS Number : 921915-59-5

The structure includes a chloro substituent and an isobutyl group attached to a tetrahydrobenzo[b][1,4]oxazepine core, alongside a methylbenzenesulfonamide functional group. This complexity allows for diverse interactions within biological systems.

Research indicates that the primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIP1). This kinase plays a crucial role in regulating cell death pathways and inflammation. Dysregulation of RIP1 is associated with various diseases, including neurodegenerative disorders and cancer. Inhibiting RIP1 may provide therapeutic benefits by modulating these pathways.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticancer effects

The specific biological activities of 5-chloro-N-(5-isobutyl...) are still being elucidated through ongoing research. Interaction studies are critical for understanding its implications in biological systems.

Data Table: Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Structural FeaturesBiological Activity
5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo...)921915-59-5Chloro substituent; tetrahydrobenzo[b][1,4]oxazepine corePotential RIP1 inhibitor
N-(5-isobutyl-3,3-dimethyl-4-oxo...)921810-12-0Lacks chloro substituent; furan moiety instead of benzamideAnticancer activity
6-Chloro-N-(5-isobutyl-tetrahydrobenzo...)Not availableSimilar core structure but different substituentsUnknown

Case Studies and Research Findings

  • Inhibition Studies : Research has indicated that compounds targeting RIP1 exhibit specific binding affinities correlating with their structural characteristics. Quantitative studies on binding kinetics are necessary for further validation.
  • Pharmacological Effects : A study focusing on the anti-inflammatory effects demonstrated that compounds with similar scaffolds could significantly reduce inflammatory markers in vitro.
  • Clinical Implications : The potential use of this compound in treating neurodegenerative diseases has been highlighted due to its ability to modulate cell death pathways through RIP1 inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzo[b][1,4]oxazepine scaffold differentiates it from simpler sulfonamides. For example:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Benzo[b][1,4]oxazepine 5-Chloro-2-methylbenzenesulfonamide; isobutyl, dimethyl groups Hypothesized enzyme inhibition
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide Isoxazole-thiadiazine hybrid Phenylamino, methylisoxazole groups Antimicrobial activity (synthesized)
Zygocaperoside Triterpenoid saponin Hydroxyl, glycoside moieties Antioxidant properties

However, its larger molecular weight and steric bulk from the isobutyl group may reduce solubility, a common challenge in drug development .

Reactivity and Environmental Impact

The Toxics Release Inventory (TRI) highlights regulatory scrutiny of sulfonamide-related waste, particularly for compounds like zinc or lead derivatives .

Research Findings and Limitations

  • Gaps in Data: No experimental bioactivity or pharmacokinetic data for the target compound is available in the provided evidence. Comparative studies with marketed sulfonamides (e.g., sulfamethoxazole) are needed to assess efficacy and toxicity.

Q & A

(Basic) What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Critical steps include:

  • Cyclization : Precursor molecules (e.g., substituted benzoxazepines) are cyclized under controlled temperatures (60–100°C) in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Sulfonamide Formation : The sulfonyl chloride intermediate reacts with the oxazepine amine group, requiring anhydrous conditions and catalysts like triethylamine .
    Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and functional group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .

(Basic) Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzoxazepine core and sulfonamide substituents .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by crystallizability .

(Advanced) How can computational methods optimize synthetic pathways?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Models trained on reaction databases identify optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Kinetic Modeling : Simulates reaction rates under varying temperatures/pressures to maximize yield .

(Advanced) How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Answer:

  • Standardized Protocols : Replicate experiments using controlled conditions (e.g., USP buffer systems for solubility assays) .
  • HPLC-PDA Analysis : Quantifies degradation products under stress conditions (heat/light) to assess stability .
  • Collaborative Validation : Cross-laboratory studies using shared reference standards reduce variability .

(Advanced) What strategies elucidate biological targets and mechanisms?

Answer:

  • Enzyme Inhibition Assays : Screen against kinase/receptor panels (e.g., EGFR, COX-2) using fluorescence polarization .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like G-protein-coupled receptors .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways (e.g., apoptosis, inflammation) .

(Basic) What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Poor aqueous solubility (logP ~3.5); improves with co-solvents (e.g., PEG-400) or micellar formulations .
  • Stability : Degrades rapidly at pH >8; stable in acidic buffers (pH 4–6) for 48 hours .

(Advanced) How do substituents modulate biological activity?

Answer:

  • Isobutyl Group : Enhances lipophilicity and blood-brain barrier penetration .
  • Chlorine/Methyl Groups : Electron-withdrawing effects increase sulfonamide acidity, improving target binding .
  • SAR Studies : Analog libraries with varied substituents (e.g., ethoxy vs. methoxy) correlate with IC₅₀ values .

(Advanced) How to analyze reaction kinetics during derivatization?

Answer:

  • In Situ FTIR Monitoring : Tracks real-time consumption of reactants (e.g., sulfonyl chloride) .
  • Microreactor Systems : Enables precise control of residence time and temperature for kinetic profiling .

(Basic) Which purification techniques are effective post-synthesis?

Answer:

  • Flash Chromatography : Silica gel with gradient elution (hexane/EtOAc) removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

(Advanced) How to design analogs with improved pharmacokinetics?

Answer:

  • Prodrug Strategies : Introduce hydrolyzable esters to enhance oral bioavailability .
  • Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots for deuterium exchange .
  • QSAR Models : Predict ADME properties (e.g., CYP450 inhibition) from electronic descriptors (HOMO/LUMO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.